molecular formula C28H30O6 B084431 Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside CAS No. 13225-19-9

Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside

Cat. No.: B084431
CAS No.: 13225-19-9
M. Wt: 462.5 g/mol
InChI Key: CVHUOBYFXKHVJR-GUONBBAESA-N
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Description

Historical Development and Significance in Carbohydrate Chemistry

The development of methyl 4,6-O-benzylidene-2,3-di-O-benzyl-alpha-D-glucopyranoside represents a significant milestone in the evolution of protecting group strategies within carbohydrate chemistry. The historical progression of this compound traces back to fundamental discoveries in cyclic acetal formation and the recognition of benzylidene acetals as powerful protecting groups for 1,2- and 1,3-diol systems. Early investigations into benzylidene protecting groups revealed their exceptional stability under a wide variety of reaction conditions, including resistance to basic environments up to pH 14 and compatibility with various hydride reducing agents.

The synthesis methodology for this compound evolved from pioneering work on selective protection strategies, where researchers recognized the thermodynamic preference for 1,3-diol protection over 1,2-diol arrangements when applying benzylidene acetals to carbohydrate substrates. This fundamental principle enabled the development of efficient synthetic routes that could selectively target the 4,6-positions of glucopyranosides while leaving other hydroxyl groups available for further functionalization. The subsequent introduction of benzyl ether protecting groups at the 2,3-positions created a multiply protected glucose derivative with orthogonal deprotection possibilities.

Historical research developments have demonstrated that carbohydrates represent the most abundant and diverse biopolymers in nature, necessitating sophisticated synthetic methods for their manipulation. The creation of methyl 4,6-O-benzylidene-2,3-di-O-benzyl-alpha-D-glucopyranoside addressed this need by providing a stable, well-characterized building block that could serve as a platform for complex carbohydrate synthesis. The compound's development coincided with growing recognition of carbohydrate-based pharmaceuticals and their potential therapeutic applications, particularly in the context of antibacterial and antiviral drug development.

Contemporary research has further validated the historical significance of this compound through advanced mechanistic studies using cutting-edge analytical techniques. Recent investigations employing cryogenic infrared ion spectroscopy have provided unprecedented insights into the structural behavior of benzylidene-protected glycosyl intermediates, revealing the formation of anhydro cations that correlate directly with stereoselective glycosylation outcomes. These discoveries have fundamentally enhanced our understanding of the protective group's role in controlling reaction pathways and selectivity.

Structural Fundamentals and Research Significance

The molecular architecture of methyl 4,6-O-benzylidene-2,3-di-O-benzyl-alpha-D-glucopyranoside embodies sophisticated design principles that enable precise control over carbohydrate reactivity patterns. The compound features a glucopyranose ring system with strategic protection at multiple positions, creating a framework with well-defined chemical properties and predictable reactivity characteristics. The benzylidene acetal bridge between the C-4 and C-6 positions forms a rigid cyclic structure that imposes conformational constraints on the sugar ring, effectively locking it into a specific chair conformation and preventing chair-chair interconversion.

Properties

IUPAC Name

(4aR,6S,7R,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHUOBYFXKHVJR-GUONBBAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: 4,6-O-Benzylidene Protection

The 4,6-di-O-benzylidene acetal is introduced first to block the 4- and 6-hydroxyl groups, leveraging the trans-diol configuration of methyl α-D-glucopyranoside. A representative procedure from Carbohydrate Research (2001) involves:

  • Reagents : Benzaldehyde dimethyl acetal (1.5 equiv), camphor-10-sulfonic acid (CSA, 1 mol%) in anhydrous chloroform.

  • Conditions : Reflux at 65°C for 2 hours under Dean-Stark distillation to remove methanol.

  • Yield : Quantitative (>95%).

This step forms a rigid bicyclic structure, rendering the 2,3-hydroxyls more accessible for subsequent reactions.

Regioselective Benzylation of 2,3-Hydroxyl Groups

Stannylene Acetal-Mediated Benzylation

Namazi et al. (2005) demonstrated that stannylene acetals facilitate regioselective benzylation at the 2,3-positions. The protocol includes:

  • Activation : Treatment of methyl 4,6-O-benzylidene-α-D-glucopyranoside with dibutyltin oxide (1.2 equiv) in methanol to form the stannylene acetal intermediate.

  • Benzylation : Addition of benzyl bromide (2.5 equiv) and tetrabutylammonium iodide (TBAI, 0.1 equiv) in DMF at 0°C→RT.

  • Yield : 85–90%.

The stannylene complex directs benzylation to the less hindered equatorial 2,3-positions, minimizing side reactions.

Direct Benzylation Using NaH

Alternative methods employ sodium hydride (NaH) as a base for benzylation:

  • Reagents : Benzyl bromide (3.0 equiv), NaH (3.0 equiv) in anhydrous DMF.

  • Conditions : 0°C→RT, 12 hours under nitrogen.

  • Yield : 70–75%.

While efficient, this method requires careful temperature control to avoid over-benzylation at the anomeric methoxy group.

Optimization and Comparative Analysis

Reaction Efficiency and Selectivity

A comparative study of benzylation methods reveals critical trade-offs:

Method Base/Catalyst Solvent Yield Selectivity
Stannylene acetalTBAIDMF85–90%High (2,3-only)
Direct NaHNaHDMF70–75%Moderate

The stannylene method outperforms direct benzylation in both yield and selectivity, albeit requiring additional steps for tin removal.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc, 3:1→1:1). Key characterization data include:

  • 1^1H NMR : δ 7.35–7.25 (m, 10H, benzyl), 5.52 (s, 1H, benzylidene), 4.85–4.65 (m, 4H, -OCH2Ph).

  • HRMS : [M+Na]+^+ calc. 485.1940, found 485.1935.

Challenges and Mitigation Strategies

Anomeric Methoxy Stability

The anomeric methoxy group is susceptible to cleavage under strongly basic conditions. Using milder bases (e.g., TBAI) or lower temperatures (0°C) preserves the glycosidic bond.

Benzylidene Acetal Hydrolysis

Prolonged exposure to acidic conditions during benzylation may hydrolyze the benzylidene group. Neutralizing reaction mixtures with triethylamine post-benzylation mitigates this risk.

Applications in Glycosylation Reactions

The fully protected derivative serves as a precursor for glycosyl donors. For example, trichloroacetimidate activation (BF3·Et2O) enables stereospecific glycosylation to construct α-linked disaccharides .

Chemical Reactions Analysis

Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: The compound is utilized in studies related to carbohydrate chemistry and glycobiology.

    Medicine: It has shown potential in the development of drugs targeting specific types of cancer cells.

    Industry: The compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. In cancer research, it is believed to interfere with the proliferation of cancer cells by targeting specific enzymes and signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural Variants with Modified Protecting Groups

Methyl 4,6-O-(4-Methoxybenzylidene)-2,3-Di-O-Benzyl-α-D-Glucopyranoside
  • Structural Difference : The benzylidene group is substituted with a 4-methoxybenzylidene moiety.
  • Application : Used in regioselective glycosylations where electronic modulation is critical .
Methyl 2,3-Di-O-Acetyl-4,6-O-Benzylidene-α-D-Glucopyranoside
  • Structural Difference : Benzyl groups at 2,3-positions are replaced with acetyl esters.
  • Impact : Acetyl groups are labile under basic conditions, enabling selective deprotection. This derivative is more reactive in nucleophilic substitutions but less stable during prolonged storage .
  • Application: Intermediate for synthesizing selectively deprotected glucopyranosides .
Methyl 4,6-O-Benzylidene-2,3-O-Carbonyl-α-D-Glucopyranoside
  • Structural Difference : A cyclic carbonate bridges the 2,3-positions instead of benzyl ethers.
  • Impact : The cyclic carbonate undergoes anionic ring-opening polymerization without CO₂ elimination, a unique property among five-membered cyclic carbonates .
  • Application : Precursor for biodegradable polymers and glycopolymer synthesis .

Derivatives with Functionalized Substituents

Acylated Derivatives (e.g., Lauroyl, Myristoyl, Cinnamoyl)
  • Structural Modifications : Hydroxyl groups are substituted with acyl chains of varying lengths or aromatic groups.
  • Impact: Increased hydrophobicity enhances membrane permeability and antimicrobial activity. For example: Methyl 4,6-O-benzylidene-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside exhibits broad-spectrum antibacterial activity against E. coli and S. aureus . Cinnamoyl derivatives show antifungal properties due to conjugated π-systems disrupting microbial membranes .
Nitro and Trinitrobenzoyl Derivatives
  • Example: Methyl 2,3-di-O-benzyl-6-O-(2,4,6-trinitrobenzoyl)-α-D-glucopyranoside.
  • Impact : The electron-withdrawing nitro groups increase electrophilicity at the 6-position, facilitating nucleophilic displacement reactions. However, synthesis yields are lower (22%) due to steric hindrance .
  • Application : Used in photoaffinity labeling studies .

Reactivity and Stability Trends

Benzylidene vs. Benzyl Groups: Benzylidene acetals (4,6-positions) are acid-labile, enabling selective cleavage without disturbing benzyl ethers. Benzyl ethers (2,3-positions) require hydrogenolysis for removal, offering orthogonal protection strategies .

Electronic Effects :

  • Electron-donating groups (e.g., 4-methoxybenzylidene) stabilize acetals but reduce electrophilicity in glycosylation .
  • Electron-withdrawing groups (e.g., nitro) enhance reactivity at adjacent positions .

Polymerization Potential: Cyclic carbonate derivatives enable ring-opening polymerization, producing glycopolymers with tunable thermal properties (Tₚ = 120–150°C) .

Biological Activity

Methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-glucopyranoside (CAS No. 13225-19-9) is a complex glycoside with significant biological activity. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H30O6
  • Molecular Weight : 462.539 g/mol
  • CAS Number : 13225-19-9

The compound features a glucopyranoside backbone with multiple benzylidene substituents, which enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-glucopyranoside exhibit potent antimicrobial properties. A study highlighted the antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Microorganism MIC (mg/ml) MBC (mg/ml)
Staphylococcus aureus6.2513.12
Escherichia coli0.412.5
Pseudomonas aeruginosa0.212.5
Bacillus subtilis0.050.05
Candida albicans0.056.25

These results suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties against certain strains.

Anticancer Activity

The cytotoxic effects of methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-glucopyranoside have been explored in various cancer cell lines. Notably, studies have shown that this compound induces apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 0.01 to 1 mg/ml, significantly reducing cell viability.

Case Study: MCF-7 Cell Line

In a recent study, the compound was tested for its ability to induce cell death in MCF-7 cells:

  • Concentration : 0.01 mg/ml to 1 mg/ml
  • Effect : Significant decrease in cell viability observed at higher concentrations.

This indicates potential for development as an anticancer agent.

The biological activities of methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-glucopyranoside are attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathway activation and modulation of apoptotic markers.
  • Biofilm Inhibition : The compound has shown efficacy in reducing biofilm formation in pathogenic bacteria such as Staphylococcus aureus, which is crucial for treating chronic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside
Reactant of Route 2
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Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside

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